

# Copolymerization of 1,4-Dioxan-2-one with $\epsilon$ -caprolactone and lactide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,4-Dioxan-2-one

Cat. No.: B6592944

[Get Quote](#)

## Application Notes & Protocols

Topic: Copolymerization of **1,4-Dioxan-2-one** with  $\epsilon$ -caprolactone and lactide: A Guide to Synthesizing Tunable Terpolymers for Advanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

## Introduction: Engineering the Next Generation of Biodegradable Polymers

The convergence of polymer chemistry and pharmaceutical sciences has unlocked unprecedented opportunities in the development of sophisticated drug delivery systems. Among the most promising materials are aliphatic polyesters, prized for their biocompatibility and tunable degradation profiles. This guide focuses on the terpolymerization of three key cyclic ester monomers: **1,4-dioxan-2-one** (PDO),  $\epsilon$ -caprolactone (CL), and lactide (LA).

By strategically combining these monomers, researchers can create a versatile family of copolymers with a broad spectrum of physicochemical properties. The inclusion of the flexible and slowly degrading poly( $\epsilon$ -caprolactone) (PCL) imparts toughness and extends the drug release window.[1][2] Polylactide (PLA), with its higher modulus and tunable degradation based on stereochemistry, offers structural integrity.[3] Polydioxanone (PDO) introduces a unique combination of flexibility and a moderate degradation rate, bridging the properties of PCL and PLA.[4][5][6] The resulting terpolymers are thus highly sought after for applications ranging

from controlled-release drug formulations to biodegradable medical devices and tissue engineering scaffolds.[\[7\]](#)[\[8\]](#)[\[9\]](#)

This document serves as a comprehensive guide to the synthesis, characterization, and potential applications of PDO-PCL-PLA terpolymers. We will delve into the mechanistic underpinnings of the polymerization process, provide a detailed experimental protocol, and outline the key analytical techniques for copolymer characterization.

## The Chemistry of Copolymerization: A Mechanistic Overview

The synthesis of these terpolymers is predominantly achieved through ring-opening polymerization (ROP), a process that involves the cleavage and subsequent polymerization of cyclic monomers.[\[10\]](#) While various catalytic systems can be employed, tin(II) octoate ( $\text{Sn}(\text{Oct})_2$ ) remains a widely used and effective catalyst for this reaction, particularly in research and industrial settings.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## The Role of Stannous Octoate: A Coordination-Insertion Mechanism

Stannous octoate is not merely an initiator but a catalyst that facilitates the polymerization through a coordination-insertion mechanism.[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The process is typically initiated in the presence of a co-initiator, often a hydroxyl-containing compound such as an alcohol.[\[7\]](#)

The key steps of the mechanism are as follows:

- **Initiator Formation:** The stannous octoate reacts with the alcohol to form a tin alkoxide, which is the true initiating species.[\[7\]](#)[\[12\]](#)
- **Monomer Coordination:** The cyclic ester monomer coordinates to the tin center of the alkoxide.
- **Ring Opening and Insertion:** The ester bond of the monomer is cleaved, and the monomer inserts into the tin-alkoxide bond, elongating the polymer chain.

- Propagation: This process repeats, with new monomers coordinating and inserting, leading to the growth of the polymer chain.

This mechanism allows for good control over the polymerization, enabling the synthesis of polymers with predictable molecular weights and relatively narrow molecular weight distributions.<sup>[7]</sup>

Caption: Coordination-Insertion Mechanism of Ring-Opening Polymerization.

## Experimental Protocol: Synthesis of a PDO-PCL-PLA Terpolymer

This protocol details the synthesis of a random terpolymer of PDO, CL, and LA via bulk polymerization using stannous octoate as a catalyst.

### Materials and Reagents

- **1,4-Dioxan-2-one** (PDO)
- $\epsilon$ -Caprolactone (CL)
- L-Lactide (L-LA) or D,L-Lactide (D,L-LA)
- Stannous octoate ( $\text{Sn}(\text{Oct})_2$ )
- 1-Dodecanol (co-initiator)
- Toluene (anhydrous)
- Methanol
- Dichloromethane (DCM)
- Nitrogen or Argon gas (high purity)

### Equipment

- Schlenk flask or three-neck round-bottom flask

- Schlenk line or glovebox
- Magnetic stirrer with heating mantle
- Temperature controller
- Vacuum oven
- Syringes and needles
- Glassware (beakers, funnels, etc.)

## Monomer Purification (Critical Step)

The purity of the monomers is paramount for achieving high molecular weight polymers and reproducible results. Trace amounts of water can act as an initiator, leading to poor control over the polymerization.

- Lactide: Recrystallize from dry ethyl acetate or toluene. Dry under vacuum for at least 24 hours before use.[\[17\]](#)
- $\epsilon$ -Caprolactone: Dry over calcium hydride ( $\text{CaH}_2$ ) and distill under reduced pressure. Store under an inert atmosphere.
- **1,4-Dioxan-2-one**: Can be purified by recrystallization from an aliphatic ester solvent like ethyl acetate.[\[18\]](#)

## Polymerization Procedure

- Reactor Setup: A Schlenk flask is flame-dried under vacuum and then backfilled with high-purity nitrogen or argon. This process is repeated three times to ensure an inert atmosphere.
- Charging the Monomers: The desired molar ratios of PDO, CL, and LA are weighed and added to the flask under a positive flow of inert gas.
- Addition of Co-initiator: The co-initiator, 1-dodecanol, is added via syringe. The monomer-to-co-initiator ratio will determine the target molecular weight.

- **Catalyst Addition:** Stannous octoate is dissolved in a small amount of anhydrous toluene in a separate, dry vial and then added to the reaction mixture via syringe.[7] The monomer-to-catalyst ratio typically ranges from 1000:1 to 20000:1.
- **Polymerization Reaction:** The flask is immersed in a preheated oil bath at the desired reaction temperature (typically 130-160°C). The reaction mixture is stirred under an inert atmosphere. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.[15]
- **Termination and Purification:**
  - The reaction is stopped by cooling the flask to room temperature.
  - The viscous polymer is dissolved in a minimal amount of dichloromethane.
  - The polymer solution is slowly precipitated into a large excess of cold methanol with vigorous stirring.[7] This step removes unreacted monomers and catalyst residues.
  - The precipitated polymer is collected by filtration and washed several times with fresh methanol.
  - The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[7]

Caption: Step-by-step workflow for the synthesis of PDO-PCL-PLA terpolymers.

## Characterization of the Terpolymer

Thorough characterization is essential to confirm the successful synthesis of the terpolymer and to understand its properties.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR is a powerful tool for determining the composition of the copolymer.[19][20][21][22] By integrating the characteristic proton signals of each monomer unit, the molar ratio of PDO, CL, and LA in the final polymer can be accurately calculated.

Monomer Unit	Characteristic $^1\text{H}$ NMR Signal ( $\delta$ , ppm)
Lactide (LA)	~5.1-5.2 (methine proton, -CH-)
$\epsilon$ -Caprolactone (CL)	~4.0-4.1 (methylene protons adjacent to oxygen, -O-CH <sub>2</sub> -)
1,4-Dioxan-2-one (PDO)	~4.2-4.4 (methylene protons adjacent to ester oxygen, -O-CH <sub>2</sub> -C=O) and ~3.7-3.8 (methylene protons adjacent to ether oxygen, -O-CH <sub>2</sub> -CH <sub>2</sub> -O-)

## Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight ( $M_n$ ), weight-average molecular weight ( $M_w$ ), and the polydispersity index ( $\text{PDI} = M_w/M_n$ ) of the synthesized polymer.<sup>[23][24]</sup> A low PDI (typically < 2) is indicative of a well-controlled polymerization.

Property	Description	Typical Values
$M_n$ (Number-Average Molecular Weight)	The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.	10,000 - 100,000 g/mol
$M_w$ (Weight-Average Molecular Weight)	A measure of the molecular weight of a polymer that gives more weight to heavier molecules.	15,000 - 200,000 g/mol
PDI (Polydispersity Index)	A measure of the breadth of the molecular weight distribution.	1.2 - 2.0

## Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal properties of the terpolymer, including the glass transition temperature ( $T_g$ ), melting temperature ( $T_m$ ), and crystallinity.<sup>[16][25][26]</sup> The thermal

properties are highly dependent on the copolymer composition and can influence the mechanical properties and degradation behavior.

Monomer Unit	Typical T <sub>g</sub> (°C)	Typical T <sub>m</sub> (°C)
PCL	~ -60	~ 60
PLA	~ 60-65	~ 175
PDO	~ -10	~ 110

For the terpolymer, these thermal transitions may be shifted or broadened depending on the composition and blockiness of the polymer chains.

## Applications in Drug Development

The tunability of PDO-PCL-PLA terpolymers makes them exceptionally well-suited for a variety of drug delivery applications.

- **Controlled Drug Release:** By adjusting the ratio of the three monomers, the degradation rate of the polymer matrix can be precisely controlled, allowing for sustained drug release over days, weeks, or even months.[\[1\]](#)[\[27\]](#)[\[28\]](#)
- **Injectable Implants:** The copolymers can be formulated into injectable, in-situ forming implants for localized drug delivery, minimizing systemic side effects.
- **Nanoparticles and Microspheres:** These terpolymers can be fabricated into nanoparticles or microspheres for targeted delivery of therapeutic agents, including anticancer drugs.[\[9\]](#)
- **Tissue Engineering Scaffolds:** The mechanical properties and degradation kinetics can be tailored to match those of the target tissue, providing a supportive scaffold for tissue regeneration while simultaneously releasing growth factors.[\[29\]](#)

Caption: Relationship between copolymer composition, properties, and applications.

## Conclusion

The copolymerization of **1,4-dioxan-2-one**,  $\epsilon$ -caprolactone, and lactide offers a powerful platform for the rational design of biodegradable polymers with tailored properties for advanced drug delivery. A thorough understanding of the underlying polymerization chemistry, coupled with rigorous experimental technique and comprehensive characterization, is crucial for the successful development of these innovative materials. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore the vast potential of PDO-PCL-PLA terpolymers in addressing current challenges in pharmaceutical sciences and regenerative medicine.

## References

- Creative Biostructure. (n.d.). Determination of Copolymer Compositions.
- ResearchGate. (2021). (PDF) Coordination Insertion Mechanism of Ring-Opening Polymerization of Lactide Catalyzed by Stannous Octoate.
- Magritek. (2020). Determination of copolymer composition by benchtop NMR.
- ResearchGate. (n.d.). Tin-initiated polymerizations of lactones: Mechanistic and preparative aspects.
- PubMed. (2018). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P-N Ligands.
- PubMed. (2021). Ring-opening polymerization of  $\epsilon$ -caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis.
- Taylor & Francis Online. (n.d.). Full article: Ring-opening polymerization of  $\epsilon$ -caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis.
- ACS Publications. (2018). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands | Inorganic Chemistry.
- RSC Publishing. (2018). Copolymerization of cyclic esters, epoxides and anhydrides: evidence of the dual role of the monomers in the reaction mixture - Catalysis Science & Technology.
- IJCRT.org. (2023). ANIONIC, CATIONIC AND CO-ORDINATION INSERTION RING OPENING POLYMERIZATION MECHANISMS OF POLYLACTIDE USING VARIOUS INITIATORS.
- MDPI. (2018). Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters.
- GCH 6101- Analytical techniques. (n.d.). Characterization of polymers by NMR.
- PubMed. (2022). Bioactive PCL-Peptide and PLA-Peptide Brush Copolymers for Bone Tissue Engineering.



- ResearchGate. (n.d.). On the mechanism of polymerization of cyclic esters induced by Tin(II) octoate.
- ACS Publications. (2022). A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters.
- Ataman Kimya. (n.d.). STANNOUS OCTOATE.
- ACS Publications. (2000). Polylactones 48. SnOct<sub>2</sub>-Initiated Polymerizations of Lactide: A Mechanistic Study | Macromolecules.
- ResearchGate. (2015). (PDF) Study of the Influence of PCL on the In Vitro Degradation of Extruded PLA Monofilaments and Melt-Spun Filaments.
- ResearchGate. (2014). (PDF) Degradation and Viscoelastic Properties of PLA-PCL, PGA-PCL, PDO and PGA Fibres.
- ResearchGate. (n.d.). The degradation of the electrospun PCL, PDS, and composite scaffolds....
- Semantic Scholar. (2010). [PDF] Degradation and Viscoelastic Properties of PLA-PCL, PGA-PCL, PDO and PGA Fibres.
- ResearchGate. (n.d.). Ring-opening polymerization of lactide,  $\epsilon$ -caprolactone and their copolymerization catalyzed by  $\beta$ -diketiminato zinc complexes.
- OUCI. (n.d.). A perspective into ring-opening polymerization of  $\epsilon$ -caprolactone and lactides: effect of, ligand, catalyst structure and system dynamics, on catalytic activity and polymer properties.
- NIH. (2021). Ring opening polymerization of d,l-lactide and  $\epsilon$ -caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes.
- NIH. (n.d.). Poly( $\epsilon$ -caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review.
- NIH. (2022). Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment.
- ResearchGate. (n.d.). "Coordination-insertion" ring-opening polymerization of **1,4-dioxan-2-one** and controlled synthesis of diblock copolymers with  $\epsilon$ -caprolactone | Request PDF.
- NIH. (n.d.). Ring-opening polymerization of lactides and  $\epsilon$ -caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC.
- Google Patents. (n.d.). US5391768A - Purification of **1,4-dioxan-2-one** by crystallization.
- ResearchGate. (n.d.). DSC results of PCL and copolymers in the cooling and second heating scans | Download Table.
- NIH. (2023). Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC.
- Google Patents. (n.d.). US5502215A - Method for purification of lactide.
- PubMed. (n.d.). Biodegradation, biocompatibility, and drug delivery in poly( $\omega$ -pentadecalactone-co-p-dioxanone) copolyesters.

- Scholars@Duke publication. (n.d.). Synthesis and self-assembly of biodegradable polyethylene oxide-b-polycaprolactone (PEO-A-PCL) diblock copolymers.
- ResearchGate. (n.d.). Polymers characterization by <sup>1</sup>H NMR, DSC and GPC. | Download Table.
- ResearchGate. (n.d.). Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters | Request PDF.
- ResearchGate. (n.d.). <sup>1</sup>H NMR spectra (a) and GPC curves (b) of PCL, PLLA-b-PCL-b-PLLA triblock copolymer and PLLA/PCL multiblock copolymer.
- ResearchGate. (n.d.). (PDF) P(LLA-co-PDO) copolymers with random and block architectures: Synthesis and characterizations.
- NIH. (2017). Preparation of Biodegradable and Elastic Poly(ε-caprolactone-co-lactide) Copolymers and Evaluation as a Localized and Sustained Drug Delivery Carrier.
- ResearchGate. (2018). (PDF) Synthesis of Poly(l-lactide-co-ε-caprolactone) Copolymer: Structure, Toughness, and Elasticity.
- Wiley Online Library. (n.d.). Polylactones, 42. Zn L-lactate-catalyzed polymerizations of 1,4-dioxan-2-one.
- Brieflands. (2023). A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineer.
- Google Patents. (n.d.). US4166821A - Process for preparing **1,4-dioxan-2-ones**.
- NIH. (n.d.). A proof of concept to define the parameters affecting poly-l-lactide-co-poly-ε-caprolactone shape memory electrospun nanofibers for biomedical applications - PMC.
- ResearchGate. (n.d.). Proton NMR and GPC Characterization of Copolymers and Modified Copolymers | Download Table.
- AWS. (n.d.). Supporting Information for A Bifunctional Monomer Derived from Lactide for Toughening Polylactide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Preparation of Biodegradable and Elastic Poly(ε-caprolactone-co-lactide) Copolymers and Evaluation as a Localized and Sustained Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Degradation and Viscoelastic Properties of PLA-PCL, PGA-PCL, PDO and PGA Fibres | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P-N Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbino.com [nbino.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ring-opening polymerization of  $\epsilon$ -caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. US5502215A - Method for purification of lactide - Google Patents [patents.google.com]
- 18. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. eng.uc.edu [eng.uc.edu]
- 23. Scholars@Duke publication: Synthesis and self-assembly of biodegradable polyethylene oxide-b-polycaprolactone (PEO-A-PCL) diblock copolymers [scholars.duke.edu]
- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Biodegradation, biocompatibility, and drug delivery in poly( $\omega$ -pentadecalactone-co-p-dioxanone) copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Bioactive PCL-Peptide and PLA-Peptide Brush Copolymers for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Copolymerization of 1,4-Dioxan-2-one with  $\epsilon$ -caprolactone and lactide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6592944#copolymerization-of-1-4-dioxan-2-one-with-caprolactone-and-lactide]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)